molecular formula C12H21BrOSSi B8591408 (2-(2-Bromothiophen-3-yl)ethoxy)(tert-butyl)dimethylsilane

(2-(2-Bromothiophen-3-yl)ethoxy)(tert-butyl)dimethylsilane

Cat. No.: B8591408
M. Wt: 321.35 g/mol
InChI Key: APHODHBPTVZNAL-UHFFFAOYSA-N
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Description

(2-(2-Bromothiophen-3-yl)ethoxy)(tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C12H21BrOSSi and its molecular weight is 321.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H21BrOSSi

Molecular Weight

321.35 g/mol

IUPAC Name

2-(2-bromothiophen-3-yl)ethoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C12H21BrOSSi/c1-12(2,3)16(4,5)14-8-6-10-7-9-15-11(10)13/h7,9H,6,8H2,1-5H3

InChI Key

APHODHBPTVZNAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=C(SC=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-bromothiophen-3-yl)ethanol (4.5 g, 21.8 mmol), tert-butylchlorodimethylsilane (3.16 g, 24.0 mmol) and imidazole (1.63 g, 24.0 mmol) in N,N-dimethylformamide (40 mL) was stirred at rt for 24 h. 100 mL of water was added and the mixture was extracted with diethyl ether (3×100 mL). The combined organic layers were washed with brine 3×100 mL), dried over anhydrous sodium sulfate and filtered. The solvent was removed in vacuo and the product purified by flash chromatography eluting with ethyl acetate/hexane (1:20) to give the title compound as an oil (5.9 g, 84%).
Quantity
4.5 g
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reactant
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3.16 g
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1.63 g
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reactant
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40 mL
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solvent
Reaction Step One
Name
Quantity
100 mL
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reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

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